molecular formula C15H11FN4O B14146909 5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 89010-31-1

5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B14146909
CAS No.: 89010-31-1
M. Wt: 282.27 g/mol
InChI Key: SJRULZBSUCFTGD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring allows for substitution reactions, particularly at the phenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, depending on the specific reaction conditions employed .

Scientific Research Applications

5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide stands out due to its unique triazole ring structure, which imparts stability and a wide range of biological activities. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a compound of significant interest.

Properties

CAS No.

89010-31-1

Molecular Formula

C15H11FN4O

Molecular Weight

282.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H11FN4O/c16-11-8-6-10(7-9-11)15-18-14(13(17)21)19-20(15)12-4-2-1-3-5-12/h1-9H,(H2,17,21)

InChI Key

SJRULZBSUCFTGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)N)C3=CC=C(C=C3)F

Origin of Product

United States

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